

# 3-(4-Fluorophenyl)piperidine Hydrochloride: Technical Guide & Research Applications[1]

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## Compound of Interest

Compound Name:	3-(4-Fluorophenyl)piperidine hydrochloride
CAS No.:	1106940-94-6
Cat. No.:	B1388242

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## Executive Summary

**3-(4-Fluorophenyl)piperidine hydrochloride** (CAS: 1106940-94-6) is a mono-substituted piperidine derivative distinct from its more common regioisomer, 4-(4-fluorophenyl)piperidine (a precursor to paroxetine and haloperidol analogues).[1] As a "privileged scaffold" in fragment-based drug discovery (FBDD), the 3-substituted isomer introduces a unique vector for substituents, often utilized to modulate binding affinity in G-protein coupled receptors (GPCRs), specifically Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists and renin inhibitors.[1] This guide provides validated technical data, handling protocols, and derivatization workflows for research applications.

## Chemical Identity & Technical Specifications

This compound functions primarily as a secondary amine building block. Its pharmacological value lies in the 3-position chirality and the metabolic stability provided by the para-fluorine atom.

**Table 1: Physicochemical Properties**

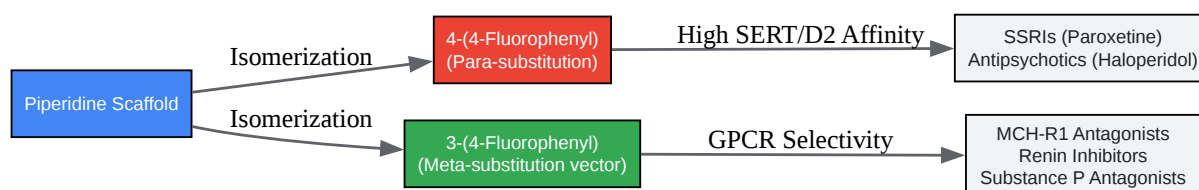
Property	Specification
Chemical Name	3-(4-Fluorophenyl)piperidine hydrochloride
CAS Number (HCl)	1106940-94-6
CAS Number (Free Base)	676495-94-6
Molecular Formula	C <sub>11</sub> H <sub>14</sub> FN[1][2][3][4] · HCl
Molecular Weight	215.69 g/mol (HCl salt)
Appearance	White to off-white crystalline solid
Solubility	Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol
pKa (Calc)	~9.8 (Piperidine nitrogen)
Hygroscopicity	Moderate (Store under desiccant)

## Structural Significance & Pharmacophore Mapping

In medicinal chemistry, the shift of the phenyl ring from the 4-position to the 3-position alters the spatial arrangement of the pharmacophore, often changing the target profile from Monoamine Transporters (SERT/DAT) to peptide receptors or specific enzyme active sites.[1]

### Diagram 1: Piperidine Scaffold Divergence

This diagram illustrates the functional divergence between the 3-isomer (Target of this guide) and the 4-isomer.[1]



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Caption: Divergence of pharmacological activity based on phenyl ring positioning on the piperidine ring.[1]

## Experimental Protocols

### Handling & Solubilization

Objective: Prepare a stable stock solution for biological assays or synthetic reactions.

- Solvent Choice:
  - DMSO (Dimethyl Sulfoxide): Preferred for biological stock solutions (up to 100 mM).
  - Water/Methanol: Suitable for synthetic reactions; however, the free base may precipitate at pH > 9.
- Protocol:
  - Weigh 21.6 mg of the HCl salt.
  - Add 1.0 mL of anhydrous DMSO.
  - Vortex for 30 seconds. Sonicate for 2 minutes if visible particulates remain.
  - Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of impurities.

## Derivatization Workflow (N-Alkylation)

Objective: Utilize the secondary amine for lead optimization via Reductive Amination. This is the primary reaction used to attach this scaffold to a core pharmacophore.

Reagents:

- Substrate: 3-(4-Fluorophenyl)piperidine HCl (1.0 eq)[1]
- Aldehyde/Ketone Partner (1.1 eq)[1]
- Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

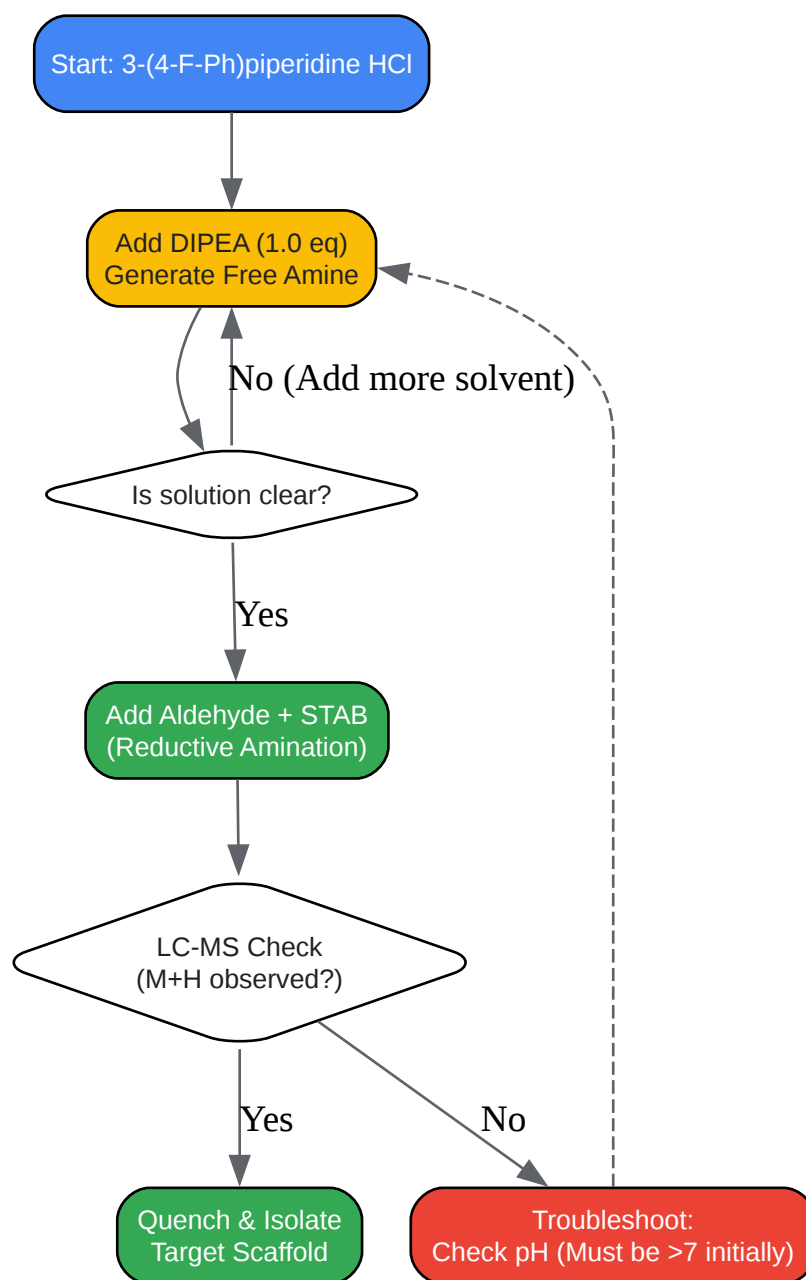
- Base: Diisopropylethylamine (DIPEA) (1.0 eq - Critical to neutralize HCl salt)[1]
- Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

#### Step-by-Step Methodology:

- Neutralization: In a reaction vial, suspend the piperidine HCl salt in DCE. Add DIPEA and stir for 5 minutes to generate the reactive free base in situ.
- Imine Formation: Add the aldehyde partner. Stir at Room Temperature (RT) for 30–60 minutes. Note: Use MgSO<sub>4</sub> if the aldehyde is hydrated.
- Reduction: Add STAB in one portion. The reaction may bubble slightly (evolution of acetic acid).
- Monitoring: Monitor via LC-MS (Target Mass = Aldehyde Mass + 179.2 - 16). Reaction typically completes in 2–4 hours.
- Quench: Quench with saturated NaHCO<sub>3</sub> (aq). Extract with DCM.

## Diagram 2: Self-Validating Derivatization Logic

This flowchart ensures the user checks critical control points (pH and stoichiometry) during synthesis.[1]



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Caption: Decision tree for N-functionalization of the piperidine scaffold.

## Safety & Compliance (GHS)

As a piperidine derivative, this compound possesses irritant and potential toxicological properties similar to the parent heterocycle.

- Signal Word:WARNING

- Hazard Statements:
  - H302: Harmful if swallowed.[5][6]
  - H315: Causes skin irritation.[7][8]
  - H319: Causes serious eye irritation.[7][8][9]
  - H335: May cause respiratory irritation.[8][9]
- Precautionary Measures:
  - Handle in a fume hood to avoid inhalation of dust.[8]
  - Wear nitrile gloves (0.11 mm minimum thickness).
  - In case of contact: Rinse skin with water/shower for 15 minutes.[5]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660209: 3-(4-Fluorophenyl)piperidine.[1] Retrieved from [\[Link\]](#)[1]
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